molecular formula C₁₆H₃₀O₂ B134123 10-Tetradecen-1-ol, acetate, (Z)- CAS No. 35153-16-3

10-Tetradecen-1-ol, acetate, (Z)-

Cat. No. B134123
CAS RN: 35153-16-3
M. Wt: 254.41 g/mol
InChI Key: LAXUVNVWTBEWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions, including stereoselective synthesis, Wittig coupling reactions, and acetylide coupling. For instance, the stereoselective synthesis of (Z,E)-3,5-tetradecadienyl acetate, a sex attractant for the carpenterworm moth, was developed to produce a potent male sex attractant . Similarly, the synthesis of tetradeca-4,8-dien-1-yl acetates involved Wittig coupling and alkylation of terminal alkynes as key steps . The first total syntheses of certain methyl-branched fatty acids, which are structurally related to tetradecenyl acetates, were achieved using (trimethylsilyl)acetylene as a key reagent .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a tetradecenyl chain with one or more double bonds and an acetate group. The position and configuration (Z or E) of the double bonds are crucial for the biological activity of the pheromones. For example, the presence of the geometrical isomer (E10)-tetradecenyl acetate reduced the efficacy of traps for the leaf-miner Phyllonorycter platani . The structural elucidation of these compounds often involves techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and transformation of these compounds include isomerization and desaturation processes. For instance, the transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid in the sex pheromone gland of Spodoptera littoralis involves desaturation reactions . The use of deuterated probes helped to investigate the enzymatic mechanism of this transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetradecenyl acetates, such as volatility, polarity, and stability, are important for their function as pheromones. The addition of compounds like keepers, volatility modifiers, or antioxidants can prolong the activity of the attractant . The elution order and retention index of the isomers on different chromatography columns provide insights into their polarity and volatility . The biological activities of these compounds are often tested in field-screening tests to determine their attractiveness to specific moth species .

Scientific Research Applications

Pheromone Synthesis and Pest Control

10-Tetradecen-1-ol, acetate, primarily in its (Z)-form, has notable applications in the synthesis of pheromones for pest control. Studies have demonstrated its use in synthesizing sex pheromones for various insect species. These synthetic pheromones are used to attract and trap pests, particularly in agricultural settings. For example, it has been used as an attractant for corn pests, where it exhibits a powerful attractive action, similar to natural pheromones extracted from pests like Ostrinia nubilalis (Li, Yong, & Aisa, 2008). Additionally, (Z)-9-Tetradecen-1-ol acetate has been identified as a secondary sex pheromone in field tests for pests like the fall armyworm (Jones & Sparks, 1979).

Insect Behavior and Evolution Studies

This compound is also valuable in studies of insect behavior and the evolution of pheromonal communication. It has been found that certain proportions of the Z and E geometrical isomers of this compound are necessary for maximum sex attraction in moths (Klun et al., 1973). This finding is crucial for understanding the specificity and evolution of moth pheromones.

Chemical Synthesis Research

The compound also plays a role in chemical synthesis research. Studies have been conducted on the practical synthesis of insect sex pheromones, including 10-tetradecen-1-ol acetates, from various precursor chemicals (Jun et al., 1995). Such research contributes to the broader understanding of organic synthesis methods and can lead to more efficient and environmentally friendly production of these important compounds.

Future Directions

While specific future directions for 10-Tetradecen-1-ol, acetate, (Z)- were not found, related compounds have been studied for their potential applications . For example, tetradecen-1-ol acetates have been studied for their release rates from polymeric formulations in relation to temperature and air velocity .

properties

IUPAC Name

[(Z)-tetradec-10-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6H,3-4,7-15H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXUVNVWTBEWKE-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015919
Record name 10-Tetradecen-1-ol, 1-acetate, (10Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Tetradecen-1-ol, acetate, (Z)-

CAS RN

35153-16-3
Record name (Z)-10-Tetradecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Tetradecen-1-ol, 1-acetate, (10Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10-Tetradecen-1-ol, 1-acetate, (10Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 2
Reactant of Route 2
10-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 3
Reactant of Route 3
10-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 4
Reactant of Route 4
10-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 5
Reactant of Route 5
10-Tetradecen-1-ol, acetate, (Z)-
Reactant of Route 6
Reactant of Route 6
10-Tetradecen-1-ol, acetate, (Z)-

Citations

For This Compound
1
Citations
ME Dix - 1984 - books.google.com
Sex pheromones and synthetic attractants have received considerable attention as survey tools for selected Lepidopteran species, including several species of Olethreutinae (Roelofs …
Number of citations: 7 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.